molecular formula C13H9NO4 B6334937 5-(Benzo[D][1,3]dioxol-5-YL)nicotinic acid CAS No. 842170-41-6

5-(Benzo[D][1,3]dioxol-5-YL)nicotinic acid

Cat. No.: B6334937
CAS No.: 842170-41-6
M. Wt: 243.21 g/mol
InChI Key: KEWQGSJJLHOVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzo[D][1,3]dioxol-5-YL)nicotinic acid is a chemical compound with the molecular formula C13H9NO4 It is known for its unique structure, which includes a benzo[d][1,3]dioxole moiety attached to a nicotinic acid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzo[D][1,3]dioxol-5-YL)nicotinic acid typically involves the reaction of 5-(benzo[d][1,3]dioxol-5-yl)picolinic acid with appropriate reagents under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the benzo[d][1,3]dioxole moiety is introduced to the nicotinic acid framework .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

5-(Benzo[D][1,3]dioxol-5-YL)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Benzo[D][1,3]dioxol-5-YL)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Benzo[D][1,3]dioxol-5-YL)nicotinic acid involves its interaction with specific molecular targets and pathways. In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by causing cell cycle arrest and activating apoptotic pathways. The compound’s structure allows it to interact with cellular proteins and enzymes, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Benzo[D][1,3]dioxol-5-yl)picolinic acid
  • 5-(Benzo[D][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines
  • 1-benzo[1,3]dioxol-5-yl-indoles

Uniqueness

5-(Benzo[D][1,3]dioxol-5-YL)nicotinic acid stands out due to its specific structural features and the presence of both the benzo[d][1,3]dioxole and nicotinic acid moieties. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)10-3-9(5-14-6-10)8-1-2-11-12(4-8)18-7-17-11/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWQGSJJLHOVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=CN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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